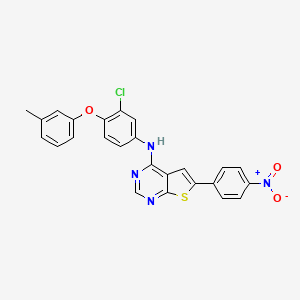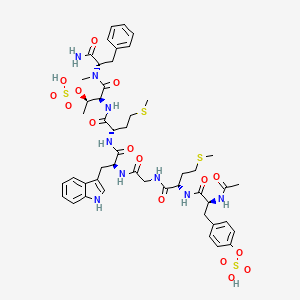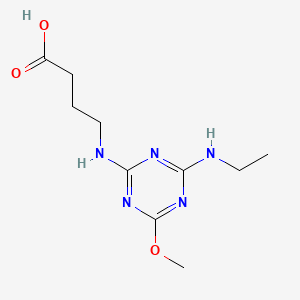
Simeton-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simeton-acetic acid is a specialized compound known for its role as an immunizing hapten. It can be coupled with bovine serum albumin to produce polyclonal antibodies with a high titer . This compound is primarily used in scientific research and has significant applications in immunology and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simeton-acetic acid involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves the coupling of specific organic molecules under controlled conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be scalable to meet the demands of research institutions and pharmaceutical companies.
Chemical Reactions Analysis
Types of Reactions
Simeton-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Simeton-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms, particularly in immunology.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Simeton-acetic acid involves its role as a hapten. When coupled with a carrier protein like bovine serum albumin, it can elicit an immune response, leading to the production of antibodies. These antibodies can then be used in various immunoassays and diagnostic tests to detect specific antigens.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid used in various industrial and laboratory applications.
Simethicone: A silicon-based compound used to relieve bloating and gas.
Uniqueness
Simeton-acetic acid is unique due to its specific structure and its ability to act as an immunizing hapten. This property makes it particularly valuable in immunological research and the development of diagnostic tools.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties as a hapten make it an invaluable tool for immunological studies and the development of diagnostic assays.
Properties
Molecular Formula |
C10H17N5O3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H17N5O3/c1-3-11-8-13-9(15-10(14-8)18-2)12-6-4-5-7(16)17/h3-6H2,1-2H3,(H,16,17)(H2,11,12,13,14,15) |
InChI Key |
PJQGOQLJADTPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


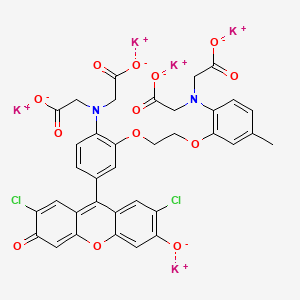
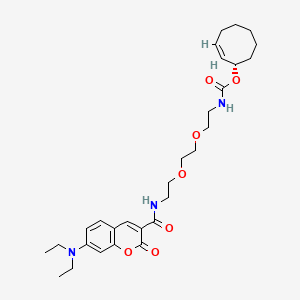

![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

